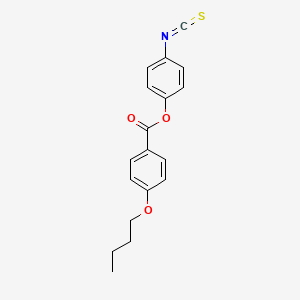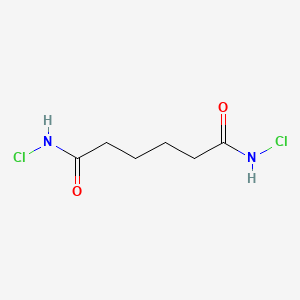
3-Methoxy-2,7-dimethylocta-1,7-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-2,7-dimethylocta-1,7-diene is an organic compound with the molecular formula C11H20O It is a derivative of octadiene and contains a methoxy group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxy-2,7-dimethylocta-1,7-diene can be synthesized through several methods. One common approach involves the reaction of citral with methanol in the presence of a catalyst . Another method includes the reaction of citral with trimethyl orthoformate . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2,7-dimethylocta-1,7-diene undergoes various chemical reactions, including:
Oxidation: Catalytically oxidized at the vinyl group by RhCl3-FeCl3 in oxygen to form methyl ketones.
Hydroformylation: Reacts with [RhH(CO)(PPh3)3] to form aldehydes with some accompanying alkene isomerization.
Cyclization: Reacts with Tl(NO3)3 at the 1,2-double bond to form cyclopentane derivatives.
Common Reagents and Conditions
Oxidation: RhCl3-FeCl3 in oxygen.
Hydroformylation: [RhH(CO)(PPh3)3].
Cyclization: Tl(NO3)3.
Major Products Formed
Oxidation: Methyl ketones.
Hydroformylation: Aldehydes.
Cyclization: Cyclopentane derivatives.
Scientific Research Applications
3-Methoxy-2,7-dimethylocta-1,7-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-2,7-dimethylocta-1,7-diene involves its interaction with specific molecular targets and pathways. For example, its oxidation reaction involves the catalytic activity of RhCl3-FeCl3, leading to the formation of methyl ketones . The hydroformylation reaction involves the addition of a formyl group to the compound, facilitated by [RhH(CO)(PPh3)3] .
Comparison with Similar Compounds
3-Methoxy-2,7-dimethylocta-1,7-diene can be compared with other similar compounds such as:
Nerol, methyl ether: Another derivative of octadiene with similar structural features.
1,1-Diethoxy-3,7-dimethyl-2,6-octadiene: Contains two ethoxy groups instead of a methoxy group.
3,7-Dimethylocta-1,5-dien-3,7-diol: Contains hydroxyl groups instead of a methoxy group.
These compounds share some structural similarities but differ in their functional groups and chemical properties, highlighting the uniqueness of this compound.
Properties
CAS No. |
61431-42-3 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
3-methoxy-2,7-dimethylocta-1,7-diene |
InChI |
InChI=1S/C11H20O/c1-9(2)7-6-8-11(12-5)10(3)4/h11H,1,3,6-8H2,2,4-5H3 |
InChI Key |
XOLVBRUVCMTPGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCCC(C(=C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B14586403.png)












